molecular formula C20H19ClN4O2S2 B10864283 2-{[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetyl}-N-ethylhydrazinecarbothioamide

2-{[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetyl}-N-ethylhydrazinecarbothioamide

Cat. No.: B10864283
M. Wt: 447.0 g/mol
InChI Key: HXHHKIJOFPWYPZ-UHFFFAOYSA-N
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Description

2-{2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]ACETYL}-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a hydrazinecarbothioamide moiety, and a chloro substituent

Preparation Methods

The synthesis of 2-{2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]ACETYL}-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols.

    Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of hydrazine derivatives with isothiocyanates under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]ACETYL}-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Condensation: The hydrazinecarbothioamide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or thiosemicarbazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

2-{2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]ACETYL}-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]ACETYL}-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of ROS, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

2-{2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]ACETYL}-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their substituents and overall structure.

    Hydrazinecarbothioamide Derivatives: Compounds like thiosemicarbazide and its derivatives, which are studied for their antimicrobial and anticancer properties, share the hydrazinecarbothioamide moiety.

    Sulfanyl-Substituted Compounds: Compounds like sulforaphane, which is known for its anticancer and antioxidant properties, share the sulfanyl group but differ in their core structure.

Properties

Molecular Formula

C20H19ClN4O2S2

Molecular Weight

447.0 g/mol

IUPAC Name

1-[[2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetyl]amino]-3-ethylthiourea

InChI

InChI=1S/C20H19ClN4O2S2/c1-2-22-20(28)25-24-16(26)11-29-18-17(12-6-4-3-5-7-12)14-10-13(21)8-9-15(14)23-19(18)27/h3-10H,2,11H2,1H3,(H,23,27)(H,24,26)(H2,22,25,28)

InChI Key

HXHHKIJOFPWYPZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CSC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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